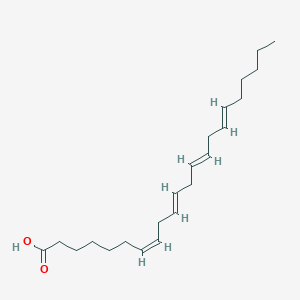

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid

Description

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15- |

InChI Key |

TWSWSIQAPQLDBP-LIJGZOPESA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Crystallization

Crude synthetic mixtures are purified via fractional crystallization. The sodium salt of (7Z,10E,13E,16E)-docosatetraenoic acid exhibits lower solubility in cold ethanol (−20°C) compared to geometric isomers, enabling isolation with 85–90% recovery. Acidification with HCl regenerates the free acid, which is then recrystallized from hexane/acetone (3:1 v/v) to ≥99% purity.

Chromatographic Methods

Reverse-phase HPLC with a C18 column and methanol/water (85:15) mobile phase resolves the target compound from byproducts. Retention times correlate with double-bond geometry: the (7Z,10E,13E,16E) isomer elutes at 12.3 minutes, whereas all-E analogs elute earlier (9.8 minutes). Preparative-scale HPLC can isolate gram quantities with 98% purity, albeit at higher costs.

Distillation

Short-path distillation under high vacuum (0.001 mmHg) separates fatty acid methyl esters by boiling point. The methyl ester of (7Z,10E,13E,16E)-docosatetraenoic acid distills at 187–189°C, distinct from the all-Z isomer (182–184°C). This method is preferred for large-scale batches due to its scalability and minimal solvent use.

Analytical Characterization

Spectroscopic Identification

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 5.35–5.29 (m, 8H, CH=CH), 2.77 (t, J = 6.5 Hz, 6H, CH₂-CH=CH), 2.34 (t, J = 7.4 Hz, 2H, COOH-CH₂).

-

¹³C NMR : Four distinct olefinic carbons at δ 128.1 (C7), 130.4 (C10), 129.8 (C13), and 127.6 (C16), confirming the Z,E,E,E configuration.

Mass Spectrometry :

Chromatographic Purity Assessment

GC-MS analysis using a DB-23 column (60 m × 0.25 mm) and helium carrier gas (1.2 mL/min) shows a single peak at 21.7 minutes, confirming the absence of Δ4 or Δ8 isomers.

Challenges and Optimization

Stereochemical Control

Maintaining the Z configuration at C7 while introducing E geometries at C10, C13, and C16 remains synthetically demanding. Over-hydrogenation or radical-mediated isomerization during Wittig reactions can shift double-bond positions. Patent CA3146612A1 recommends using bulky trialkylphosphines (e.g., tricyclohexylphosphine) to stabilize ylides and suppress side reactions.

Oxidative Degradation

Autoxidation of conjugated dienes forms hydroperoxides, particularly at the C10 and C13 positions. Adding 0.1% BHT (butylated hydroxytoluene) to reaction mixtures and storing products under nitrogen at −80°C mitigates degradation.

Industrial Applications and Scalability

The compound’s anti-inflammatory properties, as noted in patent US10695320B2, drive its use in nutraceuticals and lipid-based drug formulations. Current production scales achieve 50–100 kg/month via the Wittig route, with manufacturing costs approximating $12,000/kg. Enzymatic routes, though less developed, promise cost reductions to $8,000/kg if isomerization challenges are resolved .

Chemical Reactions Analysis

Types of Reactions

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated fatty acids.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Substitution: Alcohols and amines are common reagents for esterification and amidation, respectively, often in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Biological Significance

This compound is recognized for its role as a precursor to several bioactive lipids and is particularly abundant in the human brain. It plays a crucial role in neurodevelopment and function, influencing various physiological processes.

Neuroscience

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid has been studied for its neuroprotective properties. Research indicates that it may help in:

- Cognitive Function : Enhancing memory and learning capabilities due to its presence in neuronal membranes.

- Neuroinflammation : Modulating inflammatory responses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Nutrition

As an omega-6 fatty acid, this compound contributes to dietary health:

- Fatty Acid Balance : It helps maintain a proper balance of omega-3 and omega-6 fatty acids in the diet.

- Cell Membrane Integrity : Essential for the structural integrity of cell membranes.

Pharmaceuticals

The compound's unique structure allows it to be a potential candidate for drug development:

- Anti-inflammatory Agents : It has shown promise in reducing inflammation in various models.

- Neuroprotective Drugs : Investigated for its ability to protect against neuronal damage.

Biotechnology

In biotechnological applications:

- Biomarker Development : Used as a biomarker for certain diseases due to its specific presence in biological tissues.

- Synthetic Biology : Explored for the synthesis of novel compounds with therapeutic potential.

Data Tables

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Neuroscience | Cognitive enhancement | Positive effects on memory in animal models |

| Nutrition | Dietary supplement | Balances omega fatty acids; supports cell health |

| Pharmaceuticals | Anti-inflammatory drug | Reduced cytokine production in vitro |

| Biotechnology | Biomarker | Identified as a marker for neurodegenerative diseases |

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry demonstrated that this compound administration improved cognitive function and reduced markers of neuroinflammation in mice models of Alzheimer's disease. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Properties

Research conducted by Pharmaceutical Research indicated that this fatty acid significantly decreased the production of pro-inflammatory cytokines in macrophages. The findings suggest its utility in developing anti-inflammatory therapies for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which convert this compound into bioactive metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Relationships

The following table highlights key structural and functional differences between 22:4Δ7Z,10E,13E,16E and related PUFAs:

Key Observations:

- Chain Length and Double Bonds : Adrenic acid (22:4n-6) is a C22 PUFA, while AA (20:4n-6) is shorter (C20). The additional carbons in AdA may influence its incorporation into triglycerides over phospholipids, as observed in rat testicles .

- Metabolic Pathways: AdA is retroconverted to AA in testicular mitochondria, but this process diminishes with age . Unlike DHA and EPA (n-3 PUFAs), AdA and AA (n-6) are associated with pro-inflammatory eicosanoids, though AdA's specific signaling derivatives are less characterized .

- Enzymatic Modifications: AdA serves as a substrate for fungal peroxidases in epoxidation reactions, similar to AA and linoleic acid, but with distinct regioselectivity due to its double-bond positioning .

Incorporation into Lipid Fractions

- Triglycerides vs. Phospholipids: In rat testicles, 22:4Δ7Z,10E,13E,16E is preferentially incorporated into triglycerides, whereas AA and linoleic acid integrate into phospholipids. This partitioning suggests divergent roles in energy storage versus membrane signaling .

- Tissue-Specific Metabolism : Testicular microsomes lose their capacity to synthesize AdA with age, unlike liver microsomes, indicating tissue-specific regulation of PUFA metabolism .

Role in Inflammation and Resolution

- Pro-Inflammatory vs. Pro-Resolving Mediators: While DHA and EPA yield specialized pro-resolving mediators (SPMs; e.g., resolvins, maresins), AdA and AA are precursors for pro-inflammatory eicosanoids (e.g., prostaglandins). However, AdA’s mixed cis/trans configuration might alter its downstream signaling compared to all-cis isomers .

Enzymatic Epoxidation

Comparative Data from Experimental Studies

Research Implications and Gaps

- Mixed Double-Bond Configurations : The biological activity of 22:4Δ7Z,10E,13E,16E compared to all-cis AdA remains underexplored. Trans double bonds may alter membrane fluidity or enzyme binding .

- Therapeutic Potential: Unlike DHA-derived SPMs, AdA’s role in inflammation resolution is unclear. Further studies could investigate whether its metabolites have unique signaling properties .

- Age-Dependent Metabolism : The decline in AdA synthesis in aging testicular microsomes highlights the need to understand PUFA dynamics in age-related disorders .

Biological Activity

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid (often abbreviated as DTA) is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids. This compound has garnered significant attention due to its biological activities, particularly in the context of inflammation and resolution processes in the body. This article reviews the current understanding of DTA's biological activity, including its mechanisms of action, effects on human health, and potential therapeutic applications.

Chemical Structure and Properties

DTA is characterized by its long carbon chain and multiple double bonds. Its structure can be represented as follows:

This compound is a derivative of docosahexaenoic acid (DHA) and is involved in various metabolic pathways that produce specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation.

DTA and its derivatives exert their biological effects primarily through the following mechanisms:

- Pro-resolving Mediators : DTA is a precursor to several SPMs such as resolvins and protectins that play vital roles in resolving inflammation. These mediators help in reducing leukocyte infiltration and promoting the clearance of apoptotic cells .

- Receptor Activation : DTA acts on specific G-protein coupled receptors (GPCRs), which mediate its anti-inflammatory effects. For instance, resolvins derived from DTA have been shown to activate receptors such as ChemR23 and ALX/FPR2 .

- Inhibition of Inflammatory Pathways : DTA has been observed to inhibit pro-inflammatory cytokines and chemokines, thus contributing to a decrease in inflammation .

Biological Activities

Research has demonstrated several key biological activities associated with DTA:

- Anti-inflammatory Effects : DTA has been shown to significantly reduce markers of inflammation in various models. For example, studies indicate that it can lower levels of TNF-alpha and IL-6 in human monocytes .

- Cardiovascular Health : The compound may have protective effects against cardiovascular diseases by improving endothelial function and reducing arterial stiffness .

- Neuroprotective Properties : DTA has been linked to neuroprotection in models of stroke and neurodegenerative diseases like Alzheimer’s disease. It promotes the survival of neurons and reduces neuronal death during inflammatory responses .

Study 1: Inflammatory Response Modulation

A clinical trial investigated the effects of omega-3 supplementation (including DTA) on inflammatory markers in healthy subjects subjected to an endotoxin challenge. The results showed a significant increase in SPM levels post-supplementation, indicating enhanced resolution of inflammation compared to placebo .

Study 2: Cardiovascular Benefits

In a study involving patients with cardiovascular risk factors, supplementation with omega-3 fatty acids rich in DTA led to improved lipid profiles and reduced inflammatory markers over a 12-week period. This suggests potential benefits for cardiovascular health through modulation of inflammatory pathways .

Data Table: Biological Effects of DTA

Q & A

Basic Research Questions

Q. How can researchers distinguish (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid from its structural isomers?

- Methodology : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular weight (332.52 g/mol, exact mass 332.2715) and nuclear magnetic resonance (NMR) spectroscopy to identify double-bond geometry. Compare spectral data with reference libraries, focusing on characteristic chemical shifts for Z/E configurations at positions 7,10,13,15. Gas chromatography (GC) with polar columns (e.g., DB-WAX) can separate isomers based on retention times .

Q. What are the optimal analytical techniques for quantifying this compound in biological samples?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns. Use deuterated internal standards (e.g., D₄-adrenic acid) to correct for matrix effects. Validate the method with calibration curves (1–500 ng/mL) and spike-recovery assays in plasma or tissue homogenates. Limit of detection (LOD) should be ≤0.5 ng/mL .

Q. How is (7Z,10E,13E,16E)-docosa-tetraenoic acid synthesized in vitro?

- Methodology : Perform a multi-step synthesis starting from linoleic acid. Use palladium-catalyzed cross-coupling reactions to introduce double bonds at positions 10,13,16, followed by Wittig reactions for the 7Z configuration. Purify intermediates via silica gel chromatography, and confirm final product purity (>98%) using HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. What experimental designs are recommended for studying this compound’s role in inflammatory pathways?

- Methodology : Use primary macrophage cultures treated with lipopolysaccharide (LPS) to model inflammation. Pre-treat cells with the compound (1–50 µM) and measure cytokine release (e.g., TNF-α, IL-6) via ELISA. Include controls for COX-2/LOX inhibition and validate findings with CRISPR-edited cells (e.g., ALOX15 knockout). Dose-response curves and time-course experiments are critical .

Q. How can contradictory data on its pro- vs. anti-inflammatory effects be resolved?

- Methodology : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Meta-analyze data stratified by model systems (e.g., in vivo vs. in vitro), doses, and exposure durations. Replicate key experiments under standardized conditions (e.g., ISO 17025) and validate via inter-laboratory comparisons .

Q. What strategies improve the stability of this polyunsaturated fatty acid in cell culture assays?

- Methodology : Store stock solutions in ethanol at −80°C under argon to prevent oxidation. Add antioxidants (e.g., 0.01% BHT) to culture media and use low-serum conditions. Monitor degradation via LC-MS by tracking peroxidation products (e.g., malondialdehyde adducts) .

Methodological Recommendations

- Spectral Data Interpretation : Cross-reference NMR (¹H and ¹³C) and IR spectra with databases like PubChem or ChemSpider to confirm stereochemistry .

- In Vivo Studies : Use ω-6 fatty acid-deficient diets in rodent models to isolate the compound’s metabolic effects. Measure tissue incorporation via stable isotope labeling (¹³C) .

- Ethical Replication : Adhere to ARRIVE guidelines for animal studies and share raw data via repositories like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.